molecular formula C20H20N2O3 B2398209 1-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 895644-58-3

1-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2398209
CAS No.: 895644-58-3
M. Wt: 336.391
InChI Key: WRITVJZGEMLZBY-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound characterized by its unique structure, which includes methoxybenzyl and methylbenzyl groups attached to a dihydropyrazine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrazine-dione core, followed by the introduction of the methoxybenzyl and methylbenzyl groups. Common reagents used in these reactions include benzyl halides, methoxybenzyl chloride, and methylbenzyl chloride, along with catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for research in drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxybenzyl and methylbenzyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-4-benzyl-1,4-dihydropyrazine-2,3-dione
  • 1-(4-Methylbenzyl)-4-benzyl-1,4-dihydropyrazine-2,3-dione
  • 1-(4-Methoxybenzyl)-4-(4-chlorobenzyl)-1,4-dihydropyrazine-2,3-dione

Uniqueness

1-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to the presence of both methoxybenzyl and methylbenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further research.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-15-3-5-16(6-4-15)13-21-11-12-22(20(24)19(21)23)14-17-7-9-18(25-2)10-8-17/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRITVJZGEMLZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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